molecular formula C7H7BClFO3 B2793717 (2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid CAS No. 2282635-50-9

(2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid

Cat. No.: B2793717
CAS No.: 2282635-50-9
M. Wt: 204.39
InChI Key: XIQZZEWVXCNBNQ-UHFFFAOYSA-N
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Description

(2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C7H7BClFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chloro, fluoro, and methoxy groups. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions .

Mechanism of Action

Target of Action

The primary target of (2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process called transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .

Biochemical Pathways

The SM cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . Its solubility in dichloromethane suggests that it may have good bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and solvent. The compound is stable under dry conditions and at temperatures between 2-8°C . Its reactivity can be influenced by the choice of solvent, with dichloromethane being a common choice .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-3-fluoro-4-methoxyphenyl halides using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under inert atmosphere conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry

In chemistry, (2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds . This makes it a valuable reagent in the synthesis of complex organic molecules.

Biology and Medicine

In biological and medicinal research, boronic acids are explored for their potential as enzyme inhibitors. They can form reversible covalent bonds with active site serine residues in enzymes, making them useful in the design of protease inhibitors .

Industry

In the industrial sector, this compound is used in the production of advanced materials and fine chemicals. Its role in cross-coupling reactions makes it a key component in the synthesis of various functional materials .

Comparison with Similar Compounds

Properties

IUPAC Name

(2-chloro-3-fluoro-4-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQZZEWVXCNBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OC)F)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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